molecular formula C10H18N2O5 B12511500 3-[(Tert-butoxycarbonyl)amino]-2-acetamidopropanoic acid

3-[(Tert-butoxycarbonyl)amino]-2-acetamidopropanoic acid

Cat. No.: B12511500
M. Wt: 246.26 g/mol
InChI Key: KLMPZGSRHWHQKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Tert-butoxycarbonyl)amino]-2-acetamidopropanoic acid is a compound commonly used in organic synthesis, particularly in peptide synthesis. It is a derivative of amino acids and features a tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect amine groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Tert-butoxycarbonyl)amino]-2-acetamidopropanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods: In industrial settings, the synthesis can be scaled up by using continuous flow microreactor systems, which offer higher efficiency and sustainability compared to batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-[(Tert-butoxycarbonyl)amino]-2-acetamidopropanoic acid undergoes several types of chemical reactions, including:

Properties

Molecular Formula

C10H18N2O5

Molecular Weight

246.26 g/mol

IUPAC Name

2-acetamido-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C10H18N2O5/c1-6(13)12-7(8(14)15)5-11-9(16)17-10(2,3)4/h7H,5H2,1-4H3,(H,11,16)(H,12,13)(H,14,15)

InChI Key

KLMPZGSRHWHQKF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CNC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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